Methyl 5-fluoro-1-methyl-indole-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

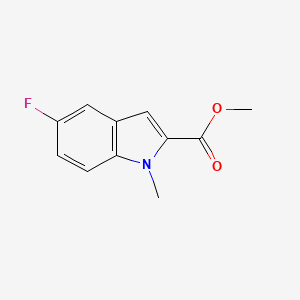

Methyl 5-fluoro-1-methyl-indole-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate . This nomenclature reflects the compound’s indole backbone, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substituents are assigned numerical positions based on the indole numbering system:

- A methyl group is attached to the nitrogen atom at position 1.

- A fluoro substituent occupies position 5 on the benzene ring.

- A methoxycarbonyl group (-COOCH₃) is located at position 2 on the pyrrole ring.

The structural representation (Figure 1) highlights the planar aromatic system and the spatial orientation of substituents. The indole core ensures conjugation across the π-system, influencing the compound’s electronic properties and reactivity. The methyl group at position 1 introduces steric effects, while the electron-withdrawing fluoro and carbonyl groups modulate electronic density.

Table 1: Key Structural Features

| Feature | Position | Group | Electronic Effect |

|---|---|---|---|

| Nitrogen substituent | 1 | Methyl (-CH₃) | Steric hindrance |

| Benzene substituent | 5 | Fluoro (-F) | Electron-withdrawing |

| Pyrrole substituent | 2 | Methoxycarbonyl (-COOCH₃) | Electron-withdrawing |

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers, though specific CAS numbers are not explicitly listed in publicly available databases such as PubChem or vendor catalogs within the provided sources. Common alternative designations include:

- Methyl 5-fluoro-1-methylindole-2-carboxylate

- 2-(Methoxycarbonyl)-5-fluoro-1-methyl-1H-indole

Registry identifiers for structurally analogous compounds, such as methyl 5-fluoro-1H-indole-2-carboxylate (PubChem CID: 4777819) and methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate (PubChem CID: 131954685), suggest that the target compound’s registry entries would follow similar formatting. For example, substituent variations (e.g., iodine at position 3 vs. hydrogen in the target compound) are reflected in distinct PubChem CIDs.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₀FNO₂ , derived from the indole backbone (C₈H₆N) modified by substituents:

- Methyl group at N1: +C₁H₃

- Fluoro group at C5: +F

- Methoxycarbonyl group at C2: +C₂H₃O₂

Table 2: Molecular Formula Breakdown

| Component | Contribution to Formula |

|---|---|

| Indole core | C₈H₅N |

| N1-methyl group | +C₁H₃ |

| C5-fluoro group | +F |

| C2-methoxycarbonyl | +C₂H₃O₂ |

The molecular weight is calculated as follows:

- Carbon (12.01 g/mol × 12) = 144.12

- Hydrogen (1.01 g/mol × 10) = 10.10

- Fluorine (19.00 g/mol × 1) = 19.00

- Nitrogen (14.01 g/mol × 1) = 14.01

- Oxygen (16.00 g/mol × 2) = 32.00

- Total = 144.12 + 10.10 + 19.00 + 14.01 + 32.00 = 219.23 g/mol

Properties

IUPAC Name |

methyl 5-fluoro-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXHDUXAMCENAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237151 | |

| Record name | Methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893731-88-9 | |

| Record name | Methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893731-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of methyl 5-fluoro-1-methyl-indole-2-carboxylate typically begins with 2,4-difluoronitrobenzene as the primary starting material. Alternative routes may utilize pre-functionalized indole cores, but the most industrially viable method involves a sequential esterification-reduction-cyclization strategy. Key intermediates include:

- 4-Fluoro-2-(dimethyl malonate) nitrobenzene (Step 1 intermediate)

- 3-Methoxycarbonyl-5-fluoroindol-2-one (Post-reduction intermediate)

A comparative overview of starting materials and their roles is provided in Table 1.

Table 1: Starting Materials and Their Functions

Step-by-Step Preparation Methods

Esterification of 2,4-Difluoronitrobenzene

The first step involves nucleophilic aromatic substitution between 2,4-difluoronitrobenzene and dimethyl malonate under basic conditions:

Reaction Conditions :

- Temperature : 5–25°C (optimal: 8°C)

- Solvent : Anhydrous methanol

- Catalyst : Sodium methoxide (1.2 equiv)

This yields 4-fluoro-2-(dimethyl malonate) nitrobenzene with >90% purity. The low temperature minimizes side reactions, such as demethylation or over-fluorination.

Reduction and Cyclization

Two distinct pathways are employed for cyclization:

Pathway A: Iron Powder Reduction

- Reagents : Acetic acid, 6M HCl, iron powder (2.5 equiv)

- Conditions : Reflux at 110°C for 4 hours

- Mechanism : Nitro group reduction to amine, followed by acid-catalyzed cyclization.

- Yield : 80–85%

Pathway B: Palladium/Carbon Catalyzed Reduction

Pathway B offers higher yields but incurs higher costs due to precious metal catalysts. Pathway A is preferred for large-scale production despite moderate yields.

Methylation and Final Esterification

The cyclized product 3-methoxycarbonyl-5-fluoroindol-2-one undergoes methylation at the indole nitrogen:

Methylation Protocol :

- Reagent : Methyl iodide (1.5 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : DMF, 60°C, 12 hours

Subsequent hydrolysis of the methoxycarbonyl group is achieved using 6M HCl in methanol:

Industrial-Scale Optimization

Industrial methods prioritize cost-efficiency and scalability:

Key Parameters :

- Solvent Recycling : Ethyl acetate is recovered via distillation (90% efficiency).

- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

- Purification : Combined silica gel filtration and charcoal treatment achieve >99% purity.

Table 2: Comparison of Small-Scale vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization Agent | Iron powder | Pd/C (fixed-bed reactor) |

| Reaction Volume | 100 mL–1 L | 500–1000 L |

| Annual Output | 10–50 kg | 1–5 metric tons |

| Cost per Kilogram | $1,200–$1,500 | $800–$1,000 |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5-fluoro-1-methyl-indole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its antiviral and anticancer properties . Research has shown that it can inhibit key viral enzymes, such as HIV integrase, making it a candidate for antiviral drug development. For example, studies have demonstrated that derivatives of this compound exhibit significant inhibition of HIV replication, with an IC₅₀ value as low as 0.13 μM .

This compound displays various biological activities, including:

- Antiviral Activity: It has shown efficacy against HIV by inhibiting integrase activity, which is crucial for viral replication .

- Anticancer Activity: The compound has been linked to mechanisms such as microtubule destabilization and cell cycle arrest in cancer cells. For instance, certain analogs have induced apoptosis in breast cancer cell lines at low concentrations.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various reactions, such as oxidation and substitution, allows chemists to explore new derivatives with enhanced properties.

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its fluorinated structure can enhance the stability and color properties of industrial products .

Case Studies

Several case studies illustrate the applications and effects of this compound:

Study on HIV Inhibition

Research has demonstrated that this compound effectively inhibits HIV integrase, thus preventing viral replication. Structural optimization of related compounds has led to improved inhibitory effects against HIV .

Anticancer Screening

In vitro studies have shown that this compound derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule destabilization and cell cycle arrest, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-methyl-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole-2-Carboxylates

Halogenation and Position Effects

- Methyl 5-Fluoro-1H-Indole-2-Carboxylate (CAS: Unspecified in evidence): Differs by lacking the N-methyl group. The absence of the 1-methyl substituent increases hydrogen-bonding capacity at the NH position, which may affect solubility and protein interactions .

- Methyl 5-Chloro-1H-Indole-2-Carboxylate and Methyl 5-Bromo-1H-Indole-2-Carboxylate: Chlorine and bromine substituents at position 5 increase molecular weight and lipophilicity compared to fluorine.

Ester Chain Modifications

- Ethyl 5-Fluoro-1-Methyl-Indole-2-Carboxylate (CAS: Unspecified): Replacing the methyl ester with ethyl increases hydrophobicity and may prolong metabolic half-life due to slower esterase cleavage. This analog is highlighted in for its use in medicinal chemistry research .

N-Substitution

- Methyl 5-Fluoro-1H-Indole-2-Carboxylate : The absence of the 1-methyl group leaves the indole NH free for hydrogen bonding, which could enhance crystallinity but reduce cell permeability .

- Methyl 5-Methoxy-1H-Indole-2-Carboxylate (): A methoxy group at position 5 introduces electron-donating effects, altering electronic properties compared to the electron-withdrawing fluorine. This may influence reactivity in further functionalization reactions .

Physical and Spectral Properties

Notes:

- Fluorine substituents typically result in distinct ¹⁹F NMR signals and deshielding effects in adjacent protons.

- The N-methyl group eliminates the NH proton signal in NMR, simplifying spectral interpretation .

Biological Activity

Methyl 5-fluoro-1-methyl-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁FNO₂

- CAS Number :

This compound features a unique substitution pattern that enhances its reactivity and biological activity, particularly attributed to the presence of the fluoro group.

Antiviral Properties

This compound exhibits promising antiviral activity, particularly against HIV. Research indicates that it acts as an inhibitor of HIV integrase, which is crucial for viral replication.

Key Findings:

- Inhibition of HIV Integrase : The compound demonstrated an IC₅₀ value of 0.13 μM, indicating potent inhibitory effects on the strand transfer process of HIV-1 integrase .

- Mechanism of Action : It binds to specific sites on the integrase enzyme, disrupting its function and preventing viral replication .

Anticancer Properties

The compound has also shown potential as an anticancer agent. Studies have indicated its cytotoxic effects against various cancer cell lines.

Research Highlights:

- Cytotoxicity Against K562 Cells : this compound was found to be cytotoxic against the K562 human leukemia strain, demonstrating its potential for further development as an anticancer drug .

- Mechanism : The compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Comparative Analysis :

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methyl-indole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

Case Studies

Several case studies highlight the biological activities of this compound:

- Study on HIV Inhibition :

- Anticancer Screening :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 5-fluoro-1-methyl-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Fischer Indole Synthesis : Adapt the method used for ethyl 5-fluoroindole-2-carboxylate ( ) by substituting ethanol with methanol in esterification steps. Monitor temperature (70–90°C) and acid catalysts (e.g., HCl/EtOH) to avoid side products like chloro-substituted derivatives, as observed in abnormal Fischer reactions ( ).

- Photochemical Cycloaddition : Utilize [3 + 2] cycloaddition of azides and alkynes under UV light (). Optimize solvent polarity (e.g., DMF or THF) and reaction time (6–12 hrs) to enhance yield.

Q. How should researchers characterize the crystal structure of this compound?

- Methodology :

- X-ray Crystallography : Employ ORTEP-III ( ) for 3D structural visualization. Prepare single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).

- Spectroscopic Confirmation : Cross-validate with H/C NMR (fluorine splitting patterns) and FT-IR (C=O stretch at ~1700 cm). Compare with analogs like Methyl 3-amino-5,6-dimethoxy-indole-2-carboxylate ( ).

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Use P95 respirators for particulate protection and nitrile gloves ( ).

- Waste Management : Segregate halogenated waste and collaborate with certified disposal services ( ).

Advanced Research Questions

Q. How can structural modifications (e.g., substituent position) impact bioactivity, and what computational tools are recommended?

- Methodology :

- SAR Studies : Compare with 5-trifluoromethyl ( ) and 5-chloro ( ) analogs. Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., kinases).

- Quantum Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic effects of the 5-fluoro and 1-methyl groups on reactivity.

Q. How should conflicting spectral data (e.g., unexpected F NMR shifts) be resolved?

- Methodology :

- Controlled Experiments : Synthesize isotopologs (e.g., C-labeled) to isolate signal interference.

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational exchange (e.g., hindered rotation of the methyl group).

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodology :

- DoE Optimization : Use response surface methodology (RSM) to evaluate critical parameters (e.g., temperature, catalyst loading).

- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.